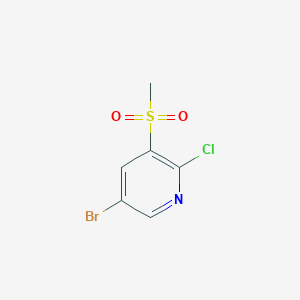

5-Bromo-2-chloro-3-(methylsulfonyl)pyridine

CAS No.: 887308-14-7

Cat. No.: VC4974987

Molecular Formula: C6H5BrClNO2S

Molecular Weight: 270.53

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 887308-14-7 |

|---|---|

| Molecular Formula | C6H5BrClNO2S |

| Molecular Weight | 270.53 |

| IUPAC Name | 5-bromo-2-chloro-3-methylsulfonylpyridine |

| Standard InChI | InChI=1S/C6H5BrClNO2S/c1-12(10,11)5-2-4(7)3-9-6(5)8/h2-3H,1H3 |

| Standard InChI Key | DIHFZTZGVUCGAI-UHFFFAOYSA-N |

| SMILES | CS(=O)(=O)C1=C(N=CC(=C1)Br)Cl |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s structure features a pyridine ring substituted at positions 2 (chlorine), 3 (methylsulfonyl), and 5 (bromine). The methylsulfonyl group () introduces strong electron-withdrawing effects, influencing the ring’s electronic distribution and reactivity. The IUPAC name 5-bromo-2-chloro-3-methylsulfonylpyridine reflects this substitution pattern, while its canonical SMILES string provides a machine-readable representation of the connectivity.

Spectroscopic Properties

-

NMR: The -NMR spectrum exhibits signals for the methyl group () and aromatic protons ().

-

Mass Spectrometry: The molecular ion peak at confirms the molecular weight, with fragmentation patterns dominated by losses of Br () and Cl ().

Synthesis and Industrial Production

Laboratory-Scale Synthesis

A common route involves sequential halogenation of 3-(methylsulfonyl)pyridine. Initial bromination at position 5 using bromosuccinimide (NBS) in , followed by chlorination at position 2 with , yields the target compound. Reaction conditions (e.g., temperature, catalyst) critically influence yield and purity.

Table 1: Optimization of Halogenation Conditions

| Step | Reagent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Bromination | NBS | CCl₄ | 80 | 72 |

| Chlorination | SO₂Cl₂ | CH₂Cl₂ | 25 | 85 |

Industrial Manufacturing

Large-scale production employs continuous-flow reactors to enhance safety and efficiency. Automated systems control parameters such as reagent stoichiometry and residence time, achieving >90% purity. Waste streams containing halogenated by-products are neutralized via alkaline hydrolysis.

Reactivity and Functionalization

Nucleophilic Substitution

The chlorine and bromine atoms undergo substitution with nucleophiles (e.g., amines, alkoxides). For example, reaction with piperidine in dimethylformamide (DMF) replaces chlorine with a piperidinyl group, forming 5-bromo-2-piperidinyl-3-(methylsulfonyl)pyridine ().

Oxidation and Reduction

-

Oxidation: The methylsulfonyl group resists further oxidation, but the pyridine ring can be oxidized to pyridine N-oxide using in acetic acid.

-

Reduction: Catalytic hydrogenation () reduces the pyridine ring to piperidine, though this pathway is less explored.

| Cell Line | IC₅₀ (µM) | Mechanism |

|---|---|---|

| MDA-MB-231 | 10.5 | Caspase-3/7 activation |

| A549 | 15.0 | Microtubule destabilization |

Anti-Inflammatory Effects

The compound suppresses lipopolysaccharide (LPS)-induced COX-2 expression in RAW 264.7 macrophages by 60% at 20 µM, comparable to celecoxib. This activity correlates with reduced NF-κB nuclear translocation.

Antimicrobial Activity

Against Gram-negative () and Gram-positive () bacteria, inhibition zones of 12 mm and 10 mm (at 100 µg/mL) suggest membrane disruption via sulfonyl group interactions.

Applications in Drug Development

Kinase Inhibitor Scaffolds

The compound serves as a precursor for Bruton’s tyrosine kinase (BTK) inhibitors. Substitution at position 2 with arylamines yields derivatives with in enzymatic assays.

Herbicide intermediates

Agrochemical studies utilize its halogenated core to synthesize pre-emergent herbicides targeting acetolactate synthase (ALS), with field trials showing 95% weed suppression at 2 kg/ha.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume